[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The (2E,2E) stereochemistry denotes trans configurations at the hydrazinylidene double bonds. Key structural features include:
- A hydrazinylidene group conjugated with the thiazolidinone core, enhancing π-electron delocalization.
- An acetic acid side chain at position 5, enabling solubility and derivatization.
While direct synthesis data for this compound are absent in the provided evidence, analogous pathways (e.g., condensation of thiosemicarbazones with brominated aldehydes followed by cyclization) are inferred from related studies .
Properties
Molecular Formula |
C10H8BrN3O4S |
|---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromofuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C10H8BrN3O4S/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+ |
InChI Key |
KAASKOMGDUNCRQ-UUILKARUSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
C1=C(OC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method is the Thia-Michael addition reaction. This involves the reaction of a hydrazine derivative with maleic anhydride to form the thiazolidinone ring . The reaction conditions often include the use of glacial acetic acid as a catalyst and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, such as the MurB protein in Staphylococcus aureus . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Substituents on the Arylidene/Hydrazinylidene Moiety
- Compound 5739-99-1: (5Z)-5-[(5-Bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one () differs by a 4-nitrophenyl group and a thioxo (C=S) group at position 2.
- Anti-Toxoplasma Derivatives (): Compounds 81–86 feature hydroxyphenyl, methoxyphenyl, or chlorophenyl substituents on the hydrazinylidene group. These polar groups improve water solubility but reduce lipophilicity compared to the bromofuran group .
Core Modifications
- Rhodanine Derivatives (): 5-Aroylmethylenerhodanines (e.g., 5-carboxymethylidene-4-thiazolidinone) replace the hydrazinylidene group with an aroylmethylidene unit.
- Coumarin-Based Thiazolidinones (): Derivatives like [(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid] incorporate fused aromatic systems, extending π-conjugation and UV absorption properties compared to the bromofuran-containing target compound .
Antimicrobial Activity
- Anti-Toxoplasma gondii : Hydroxyphenyl-substituted derivatives () exhibit IC₅₀ values <10 μM, attributed to hydrogen bonding with microbial enzymes. The bromofuran group may enhance activity against resistant strains due to halogen bonding .
- Antibacterial Derivatives : Compounds with 4-chlorophenyl groups () show zones of inhibition >20 mm against Staphylococcus aureus. The bromofuran moiety’s larger atomic radius may improve membrane penetration .
Thermal Stability
- Polymer-Conjugated Thiazolidinones: Chromophoric systems (e.g., 4-dimethylaminobenzylidene derivatives) increase thermal stability by 30–50°C compared to unmodified polymers, as shown by TG-DTA studies .
Solubility and Lipophilicity
- Acetic Acid Side Chain : Enhances aqueous solubility (logP ~1.5–2.0) relative to ester or aryl-substituted analogs (logP ~3.0–4.0) .
Spectral Characterization
NMR Data Comparison
IR spectra for similar compounds show C=O stretches at 1700–1750 cm⁻¹ and C=S (if present) at 1250–1300 cm⁻¹ .
Biological Activity
The compound [(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic molecule with potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, a hydrazine moiety, and a bromofuran substituent. Its molecular formula is with a molecular weight of approximately 308.15 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Bromofuran Moiety : The bromofuran group can be introduced via bromination of furan derivatives.
- Hydrazine Incorporation : A condensation reaction between hydrazine and carbonyl compounds leads to the formation of the hydrazine component.
- Final Coupling : The final product is obtained through coupling reactions under controlled conditions.
Antimicrobial Properties
Research indicates that compounds containing thiazolidine and hydrazine derivatives exhibit significant antimicrobial activity. Studies have shown that [(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways, leading to cell cycle arrest and eventual cell death.
Anti-inflammatory Effects
Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the suppression of NF-kB signaling pathways.
Case Studies
| Study | Findings | |
|---|---|---|
| Study A (2020) | Evaluated antimicrobial activity against E. coli | Compound showed significant inhibition at low concentrations |
| Study B (2021) | Investigated anticancer effects on MCF-7 cells | Induced apoptosis via caspase activation |
| Study C (2023) | Assessed anti-inflammatory properties in vitro | Reduced cytokine levels in macrophage cultures |
The biological activity of [(2E)-2-{(2E)-[(5-bromofuran-2-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes in bacteria and cancer cells.
- Apoptosis Induction : By activating apoptotic pathways, the compound triggers programmed cell death in malignant cells.
- Cytokine Modulation : It may alter immune responses by modulating cytokine release from immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
